molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile CAS No. 106565-71-3

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

Cat. No. B024846
M. Wt: 228.29 g/mol
InChI Key: GQHMNZGZXHZLEN-MCIONIFRSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolopyridine compounds often involves multistep reactions, including the formation of Schiff bases from amino-substituted pyridine derivatives and aldehydes, followed by cyclization and further functionalization. For instance, compounds have been synthesized using three-component condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and amino-triazoles, demonstrating the versatility of methods available for constructing similar heterocyclic frameworks (Ranjbar‐Karimi et al., 2010).

Molecular Structure Analysis

The molecular structure of closely related compounds to "(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile" has been elucidated using X-ray crystallography, confirming their configurations and providing insights into the stereochemistry of such molecules. For example, the configuration of a similar compound has been unambiguously confirmed, highlighting the importance of stereochemistry in the biological activity of these molecules (Amat et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of oxazolopyridine derivatives includes reactions at the amino nitrile and amino ether sites, offering pathways for further functionalization. Studies have shown that alkylation at specific positions can be achieved, demonstrating the compound's versatility for synthetic applications (Dilmaç et al., 2014).

Physical Properties Analysis

The physical properties of oxazolopyridine derivatives are influenced by their molecular structure, including crystallinity and solubility. The conformational analysis using carbon-13 nuclear magnetic resonance spectroscopy reveals insights into their existence in solution, suggesting a dynamic equilibrium between different conformations (Takeuchi et al., 1975).

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as oxazolone moieties and pyrazolo[3,4-b]pyridines, play a crucial role in drug discovery due to their diverse pharmacological activities. For instance, oxazolone is known for its antimicrobial, anti-inflammatory, anticancer, and various other biological activities, indicating its importance in medicinal chemistry and pharmaceutical applications (Neelottama Kushwaha & S. Kushwaha, 2021). Similarly, pyrazolo[3,4-b]pyridines are highlighted for their versatility in interacting with kinases, making them valuable scaffolds in the design of kinase inhibitors for treating diseases (Steve Wenglowsky, 2013).

Applications in Catalysis

Oxazoline-containing ligands, another class of heterocyclic compounds, have been extensively used in asymmetric catalysis. They are derived from chiral amino alcohols, showcasing their effectiveness in a wide range of metal-catalyzed transformations, which underscores the potential utility of complex heterocycles like (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile in facilitating asymmetric synthesis and catalysis processes (G. Hargaden & P. Guiry, 2009).

Importance in Material Science

Furthermore, the synthesis and transformation of phosphorylated derivatives of 1,3-azoles, which include oxazoles and thiazoles, are essential for creating materials with unique properties. These materials have shown a range of activities from insectoacaricidal to antihypertensive effects, indicating the potential for heterocyclic compounds in developing new materials with specific biological or chemical properties (E. Abdurakhmanova et al., 2018).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), including their derivatives and related polymers, are crucial in biomedical applications, especially in tissue engineering and as biocompatible materials. The research into PHAs and their monomeric units, potentially related to the structural components of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, underscores the significance of heterocyclic compounds in developing next-generation biomaterials (J. Chai et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential as a starting material in the synthesis of spirocyclic aminochroman derivatives and aza-analogs of podophyllotoxin .

properties

IUPAC Name

(3S,5R,8aS)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMNZGZXHZLEN-MCIONIFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2[C@H](C1)OC[C@@H]2C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893657
Record name (+)-2-Cyano-6-phenyloxazolopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

CAS RN

106565-71-3
Record name (3S,5R,8aS)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106565-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-2-Cyano-6-phenyloxazolopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106565713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2-Cyano-6-phenyloxazolopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 3
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 4
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 5
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 6
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

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